Psalmotoxin-1 / PcTx1
Description
Overview of ASIC Family Members and Physiological Roles
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels, primarily permeable to sodium ions (Na+), that are activated by a drop in extracellular pH. nih.govmdpi.comencyclopedia.pub These channels are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily. mdpi.com The ASIC family is encoded by four genes, giving rise to at least six distinct subunits: ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4. mdpi.com These subunits can assemble into homotrimeric or heterotrimeric channels, each with unique properties and tissue distribution. mdpi.comencyclopedia.pub
ASICs are widely expressed throughout the central and peripheral nervous systems and are implicated in a diverse array of physiological functions. nih.govphysiology.org In the central nervous system, they are involved in processes such as synaptic plasticity, learning, memory, and fear conditioning. nih.govresearchgate.net In the peripheral nervous system, ASICs play a crucial role in sensory perception, including mechanosensation, chemoreception, and nociception (the sensation of pain). physiology.orgnih.gov For instance, ASIC1a is highly expressed in the brain and sensory neurons, while ASIC1b is predominantly found in peripheral sensory neurons. encyclopedia.pubwikipedia.org ASIC2 subunits are also widely expressed in the brain and can form heteromers with ASIC1a or ASIC3. mdpi.comencyclopedia.pub ASIC3 is mainly located in peripheral sensory neurons and is associated with pain modulation. encyclopedia.pub
The activation of these channels by acidic conditions is a key signaling mechanism in various physiological and pathological states. nih.gov For example, the release of acidic contents from synaptic vesicles can locally activate ASICs, and conditions like ischemia and inflammation lead to tissue acidosis, which in turn modulates ASIC activity. nih.gov
| ASIC Subunit | Primary Location(s) | Key Physiological Roles |
| ASIC1a | Central Nervous System, Peripheral Sensory Neurons | Synaptic plasticity, learning, memory, fear, pain perception nih.govresearchgate.netwikipedia.org |
| ASIC1b | Peripheral Sensory Neurons | Pain perception encyclopedia.pubwikipedia.org |
| ASIC2a | Central Nervous System | Modulation of ASIC1a currents, retinal integrity mdpi.comencyclopedia.pub |
| ASIC2b | Central Nervous System | Forms heteromers with other ASIC subunits mdpi.comencyclopedia.pub |
| ASIC3 | Peripheral Sensory Neurons | Pain perception, mechanosensation encyclopedia.pubphysiology.org |
| ASIC4 | Pituitary Gland | Function not well characterized encyclopedia.pub |
Significance of Toxin-Derived Peptides as ASIC Modulators
Animal venoms are a rich and complex source of bioactive compounds, including peptides that have evolved to target ion channels with high potency and selectivity. nanion.defrontiersin.orgnih.gov These venom-derived peptides have become invaluable tools for researchers studying the structure, function, and pharmacology of ion channels, including ASICs. nanion.deelifesciences.orguq.edu.au
The specificity of these toxins allows for the dissection of the roles of individual ion channel subtypes in complex biological processes. frontiersin.org For ASICs, venom-derived peptides are currently the most potent and selective modulators known. elifesciences.org Toxins from various venomous creatures, such as spiders, scorpions, and sea anemones, have been identified to interact with different classes of ion channels. rupress.org
The study of these toxin-channel interactions provides deep insights into the molecular mechanisms of channel gating and modulation. frontiersin.org Furthermore, these peptides serve as templates for the development of novel therapeutic agents targeting ion channels involved in a variety of diseases. nanion.defrontiersin.org For instance, the neuroprotective potential of ASIC1a inhibitors in conditions like ischemic stroke has been highlighted through studies using specific toxins. nanion.de
Historical Context of Psalmotoxin-1 Discovery
Psalmotoxin-1 (PcTx1) is a peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. wikipedia.org It was the first potent and specific blocker of the ASIC1a channel to be identified. nih.gov The discovery of PcTx1 was a significant milestone in the study of ASICs, providing a powerful pharmacological tool to investigate the specific functions of the ASIC1a subtype. nih.gov
Structurally, PcTx1 is a 40-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif. wikipedia.org This structural fold, consisting of a compact core cross-linked by three disulfide bridges, is common among many ion channel-acting toxins from spiders, scorpions, and cone snails, despite their diverse pharmacological targets. wikipedia.orgnih.gov Among the known ICK toxins, PcTx1 is unique in its specific action on homomeric ASIC1a channels. wikipedia.org Its primary sequence was found to be related to other spider venom toxins that inhibit voltage-gated calcium or potassium channels. nih.gov The discovery and characterization of PcTx1 have been instrumental in elucidating the role of ASIC1a in various physiological and pathophysiological processes, including pain and neuronal cell death following ischemia. wikipedia.orgrupress.orgnih.gov
Properties
Molecular Formula |
C200H312N62O57S6 |
|---|---|
Molecular Weight |
4690.82 Da |
Appearance |
White lyophilized solidPurity rate: > 98%AA sequence: Glu-Asp-Cys3-Ile-Pro-Lys-Trp-Lys-Gly-Cys10-Val-Asn-Arg-His-Gly-Asp-Cys17-Cys18-Glu-Gly-Leu-Glu-Cys23-Trp-Lys-Arg-Arg-Arg-Ser-Phe-Glu-Val-Cys33-Val-Pro-Lys-Thr-Pro-Lys-Thr-OHDisulfide bonds: Cys3-Cys18, Cys10-Cys23 and Cys17-Cys33Length (aa): 40 |
Origin of Product |
United States |
Origin, Biosynthesis, and Structural Classification of Psalmotoxin 1 Pctx1
Biological Source: Psalmopoeus cambridgei Venom
Psalmotoxin-1 (PcTx1) is a potent neurotoxin originally isolated from the venom of the Trinidad Chevron tarantula, Psalmopoeus cambridgei. acs.orgwikipedia.org This arboreal spider, endemic to Trinidad and Tobago, possesses a complex venom primarily used for subduing prey and defense. wikipedia.orgrcsb.org PcTx1 is a key component of this venom, selectively targeting acid-sensing ion channels (ASICs), which are proton-gated sodium channels. acs.orgwikipedia.org
Biosynthetic Pathways and Recombinant Production Methodologies
The natural biosynthesis of Psalmotoxin-1 occurs within the venom glands of Psalmopoeus cambridgei. However, due to the low abundance of PcTx1 in the venom, researchers have turned to recombinant production methods to obtain sufficient quantities for structural and functional studies.
Heterologous Expression Systems (e.g., Drosophila melanogaster S2 cells, E. coli, Pichia pastoris, Mammalian cells)
The production of recombinant PcTx1 has been successfully achieved in various heterologous expression systems, each with its own advantages and challenges.
Drosophila melanogaster S2 cells: This insect cell line has been effectively used for the production of correctly folded and biologically active recombinant PcTx1. nih.govnih.gov The eukaryotic cellular machinery of S2 cells facilitates the proper formation of the complex disulfide bridges characteristic of PcTx1. nih.gov A reported yield for recombinant PcTx1 in this system was 0.48 mg/L. nih.gov
Escherichia coli: While E. coli is a common and cost-effective host for recombinant protein production, expressing cysteine-rich peptides like PcTx1 can be challenging. nih.gov The reducing environment of the E. coli cytoplasm can hinder the formation of disulfide bonds, often leading to misfolded and inactive protein aggregates known as inclusion bodies. nih.gov Strategies to overcome this include expressing the peptide in the periplasm, which provides a more oxidizing environment. frontiersin.org
Pichia pastoris: This methylotrophic yeast is another popular expression system for producing complex proteins. It combines the ease of genetic manipulation of a microorganism with some of the post-translational modification capabilities of eukaryotic cells. researchgate.net For many neurotoxins, expression in P. pastoris has resulted in significantly higher yields of correctly folded protein compared to E. coli. nih.govsemanticscholar.org
Mammalian cells: While less common for the production of venom peptides due to higher costs and more complex culture conditions, mammalian cell lines offer the most native-like environment for the expression of complex proteins, ensuring proper folding and post-translational modifications.
Strategies for Enhanced Production and Stability (e.g., Solubility Tags, Affinity Tags, PEGylation)
To improve the yield, solubility, and stability of recombinant PcTx1 and other venom peptides, various biochemical strategies can be employed.
Solubility and Affinity Tags: Fusion tags are often genetically engineered onto the N- or C-terminus of the recombinant peptide.
Solubility tags , such as maltose-binding protein (MBP) or glutathione-S-transferase (GST), can enhance the solubility of the target peptide, particularly in bacterial expression systems, reducing the formation of inclusion bodies. springernature.com
Affinity tags , like the polyhistidine (His) tag, facilitate the purification of the recombinant peptide from the cell lysate or culture medium using affinity chromatography. springernature.com
PEGylation: This process involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide. PEGylation can increase the hydrodynamic size of the peptide, which can improve its pharmacokinetic properties by reducing renal clearance and protecting it from proteolytic degradation. This strategy is particularly relevant for developing peptides as therapeutic agents.
Structural Classification: Inhibitor Cystine Knot (ICK) Motif
Psalmotoxin-1 is structurally classified as an inhibitor cystine knot (ICK) peptide. wikipedia.org This motif is characterized by a compact, highly stable core formed by three interlocking disulfide bridges. wikipedia.org The ICK fold consists of a small triple-stranded antiparallel β-sheet from which several loops emerge. wikipedia.org This rigid scaffold is highly resistant to chemical and thermal denaturation, as well as enzymatic degradation, making it an ideal framework for presenting functionally important residues for interaction with ion channels. nih.gov
Comparative Analysis with Other ICK Peptides Modulating Ion Channels
The ICK motif is a common structural scaffold found in a wide array of venom peptides from spiders, scorpions, and cone snails. Despite sharing a similar three-dimensional fold, these peptides exhibit remarkable target selectivity, modulating different types of ion channels.
| Peptide | Source Organism | Primary Ion Channel Target | Mode of Action |
| Psalmotoxin-1 (PcTx1) | Psalmopoeus cambridgei (Tarantula) | Acid-Sensing Ion Channel 1a (ASIC1a) | Inhibits the channel by increasing its apparent affinity for protons, leading to desensitization at physiological pH. wikipedia.org |
| Hanatoxin-1 (HaTx1) | Grammostola spatulata (Tarantula) | Voltage-gated potassium channels (e.g., Kv2.1) | Acts as a gating modifier, altering the energetics of channel opening rather than blocking the pore. doi.org |
| GsMTx-4 | Grammostola spatulata (Tarantula) | Mechanosensitive ion channels (e.g., Piezo1, TRPC6) and some voltage-gated sodium channels | Inhibits mechanosensitive channels by altering the local membrane tension, making them less sensitive to mechanical stimuli. wikipedia.org |
| μ-agatoxins (e.g., μ-Aga-I) | Agelenopsis aperta (Funnel-web spider) | Insect voltage-gated sodium channels | Modify the kinetics of channel inactivation. acs.orgnih.gov |
| δ-atracotoxins (e.g., Robustoxin) | Atrax robustus (Funnel-web spider) | Vertebrate voltage-gated sodium channels | Slows the inactivation of the channel, leading to prolonged action potentials. wikipedia.orgnih.gov |
This comparative analysis highlights the functional diversity that has evolved from a conserved structural scaffold, allowing different venomous creatures to target a wide range of physiological processes in their prey and predators.
Molecular Targeting and Specificity of Psalmotoxin 1 on Asics
Primary Target: ASIC1a Subtype
The principal molecular target of Psalmotoxin-1 is the homomeric ASIC1a channel, a subtype abundantly expressed in the central and peripheral nervous systems. wikipedia.org PcTx1 exhibits a high affinity for ASIC1a, with reported IC50 values in the nanomolar range, making it a potent inhibitor. unh.edu The toxin binds to the extracellular loop of the channel, a region rich in cysteine residues. wikipedia.org
The mechanism of action of PcTx1 on ASIC1a is complex and state-dependent. It increases the apparent affinity of the channel for protons (H+). semanticscholar.orgunh.edunih.gov This heightened proton sensitivity means that at a normal physiological pH of 7.4, the channel is shifted into a desensitized state, rendering it unable to be activated by subsequent drops in pH. semanticscholar.orgunh.edunih.gov This effectively leads to an inhibition of the channel's function under conditions of mild acidosis. semanticscholar.orgnih.govnih.gov Paradoxically, under slightly alkaline conditions, PcTx1 can promote the opening of ASIC1a channels. rupress.org
Interactions with ASIC1 Splice Variants: ASIC1a and ASIC1b
The gene encoding ASIC1 can be alternatively spliced to produce two main variants, ASIC1a and ASIC1b. While structurally similar, their pharmacological responses to PcTx1 are markedly different. As established, PcTx1 is a potent inhibitor of homomeric ASIC1a channels. unh.edu In stark contrast, it does not inhibit the ASIC1b splice variant. wikipedia.orgsemanticscholar.org
Instead of inhibition, PcTx1 acts as an agonist on ASIC1b, promoting the opening of the channel in slightly acidic conditions. wikipedia.orgsemanticscholar.org It also significantly slows the desensitization process of ASIC1b. unh.edu This differential modulation is attributed to PcTx1 having different affinities for the closed, open, and desensitized states of the two channel variants. For ASIC1a, it preferentially binds to and stabilizes the desensitized state, whereas for ASIC1b, it stabilizes the open state. unh.edusemanticscholar.org
Modulation of Heteromeric ASIC Channels (e.g., ASIC1a/2a, ASIC1a/2b)
ASIC subunits can co-assemble to form heteromeric channels with distinct biophysical and pharmacological properties. The presence of the ASIC1a subunit within a heteromeric channel generally confers sensitivity to PcTx1. For instance, heteromeric channels composed of ASIC1a and ASIC2a subunits (ASIC1a/2a) are modulated by PcTx1. uq.edu.au Similarly, ASIC1a/2b-containing channels have also been reported to be sensitive to the toxin, although this finding has been subject to some conflicting reports. nih.gov The effect of PcTx1 on these heteromers is generally inhibitory, consistent with its action on homomeric ASIC1a.
Table 1: Psalmotoxin-1 (PcTx1) Activity on Various ASIC Subtypes
| Channel Composition | PcTx1 Effect |
|---|---|
| Homomeric ASIC1a | Potentiation/Inhibition |
| Homomeric ASIC1b | Agonist (Promotes Opening) |
| Homomeric ASIC2a | Insensitive |
| Heteromeric ASIC1a/2a | Modulated |
| Heteromeric ASIC1a/2b | Modulated |
| Heteromeric ASIC1a/3 | Inhibited at higher concentrations |
Selectivity Profile Against Other Ion Channels (e.g., Voltage-Gated Na+, K+, Ca2+ Channels, Ligand-Gated Ion Channels)
A defining characteristic of Psalmotoxin-1 is its remarkable selectivity for ASIC1a-containing channels. At concentrations where it potently modulates ASIC1a, PcTx1 shows no significant activity on a broad range of other ion channels. This includes a lack of effect on various voltage-gated sodium (Na+), potassium (K+), and calcium (Ca2+) channels. unh.edu
Furthermore, PcTx1 does not interact with other major families of ligand-gated ion channels. For instance, it does not affect the function of nicotinic acetylcholine (B1216132) receptors or N-methyl-D-aspartate (NMDA) receptors. nih.gov This high degree of selectivity is crucial for its use as a research tool, as it allows for the specific investigation of ASIC1a function in native tissues and complex neuronal circuits without the confounding off-target effects that are common with less selective pharmacological agents.
Table 2: Selectivity Profile of Psalmotoxin-1 (PcTx1)
| Ion Channel Family | Specific Channels | PcTx1 Activity |
|---|---|---|
| Acid-Sensing Ion Channels | ASIC1a | Potent Modulator |
| ASIC1b | Agonist | |
| Other ASICs (e.g., ASIC2a, ASIC3) | Generally Insensitive | |
| Voltage-Gated Ion Channels | Na+, K+, Ca2+ channels | No Significant Effect |
| Ligand-Gated Ion Channels | Nicotinic Acetylcholine Receptors | No Significant Effect |
| NMDA Receptors | No Significant Effect |
Mechanism of Action and Allosteric Modulation of Asic1a by Psalmotoxin 1
Gating Modifier Properties of PcTx1
PcTx1 is classified as a gating modifier toxin because it alters the gating properties of ASIC1a rather than directly blocking the ion pore. nih.govsemanticscholar.org The functional consequences of PcTx1 binding are highly dependent on the pH of the extracellular environment. rupress.orgproquest.com This pH-dependent action is a hallmark of its role as a gating modifier. At physiological or near-neutral pH (around 7.4), PcTx1 binding leads to potent inhibition of ASIC1a. rupress.orgnih.gov Conversely, at a more alkaline conditioning pH, where the channel is in a resting state, PcTx1 can potentiate proton-induced currents. nih.govscispace.com This dual action underscores its function as a modulator of the channel's gating machinery. The toxin is thought to bind to the extracellular domain of the channel at the interface between subunits. nih.govscite.ai
Impact on Apparent Proton Affinity and Steady-State Desensitization of ASIC1a
A primary mechanism by which PcTx1 inhibits ASIC1a is by increasing the channel's apparent affinity for protons. nih.govnih.gov This heightened proton sensitivity causes a significant alkaline shift in the pH dependence of steady-state desensitization (SSD). nih.govunh.edusemanticscholar.org In the absence of the toxin, ASIC1a undergoes half-maximal steady-state desensitization at a pH of approximately 7.19. However, in the presence of PcTx1, this shifts to a more alkaline pH of around 7.46. unh.edusemanticscholar.org This means that at a normal resting pH of 7.4, the toxin-bound channels are predominantly in a desensitized state and are therefore unavailable for activation by a subsequent drop in pH. wikipedia.orgnih.govsemanticscholar.org This shift in the SSD curve can fully account for the inhibitory effect of PcTx1 at physiological pH. unh.edusemanticscholar.org
| Condition | pH50 of SSD | Reference |
|---|---|---|
| Absence of PcTx1 | 7.19 ± 0.01 | unh.edu |
| Presence of PcTx1 (30 nM) | 7.46 ± 0.02 | unh.edu |
Modulation of Activation and Current Kinetics
PcTx1 also modulates the activation properties of ASIC1a. The toxin causes a slight but significant shift in the pH-dependence of activation to more alkaline values. semanticscholar.org For instance, in one study, the pH for half-maximal activation (pH50) shifted from 6.56 in the absence of PcTx1 to 6.66 in its presence. semanticscholar.org This indicates that PcTx1-bound channels can be opened by smaller changes in proton concentration. semanticscholar.org
The kinetics of PcTx1's interaction with ASIC1a are slow. unh.edunih.gov The onset of inhibition is time-dependent, requiring a sustained application of the toxin to achieve maximal effect. unh.edunih.gov Furthermore, PcTx1 can slow the desensitization kinetics of proton-induced currents, particularly for the ASIC1b splice variant. uq.edu.auresearchgate.net Under specific conditions, such as co-application with a slightly acidic pH that would not normally open the channel, PcTx1 can directly elicit transient inward currents through ASIC1a. nih.govrupress.org
Conformational Changes Induced by PcTx1 Binding
The binding of PcTx1 to the extracellular domain of ASIC1a induces significant conformational changes. nih.govelifesciences.org These changes are not limited to the channel's gating machinery but can also have long-lasting effects on the extracellular domain (ECD) itself. nih.govelifesciences.org Studies using voltage-clamp fluorometry have revealed that PcTx1 can induce a long-lived conformational state in the ASIC1a ECD that is uncoupled from the pore but can alter the channel's pharmacology. elifesciences.org It is proposed that PcTx1 has at least three distinct binding modes: one that is readily reversible and occurs when the channel is closed, a "Global" inhibitory mode that alters the ECD conformation and modifies gating, and another mode that induces a persistent conformational change in the ECD. nih.govelifesciences.org These conformational changes are central to its function as a gating modifier. plos.org
Investigation of PcTx1-Induced Potentiation or Activation of ASICs in Specific Contexts
While PcTx1 is primarily known as an inhibitor of homomeric rat ASIC1a, its effects can vary depending on the ASIC subunit composition, animal species, and experimental conditions. scispace.comuq.edu.aunih.gov Under conditions that prevent steady-state desensitization (e.g., a more alkaline conditioning pH), PcTx1 can potentiate ASIC1a currents evoked by sub-saturating proton concentrations. nih.govscite.ai
Furthermore, PcTx1 exhibits different effects on other ASIC subtypes and heteromers. It does not inhibit the splice variant ASIC1b but instead acts as an agonist, promoting its opening and potentiating its currents. semanticscholar.orgrupress.orgsigmaaldrich.com The toxin can also directly activate chicken ASIC1a, which is contrary to its inhibitory effect on the rat ortholog. nih.gov For heteromeric channels, PcTx1 has been shown to inhibit ASIC1a/2a and ASIC1a/3 channels, also by shifting their steady-state desensitization curves to more alkaline values. scispace.comresearchgate.net
| ASIC Subtype | Effect of PcTx1 | EC50 / IC50 | Reference |
|---|---|---|---|
| rat ASIC1a (potentiation) | Potentiates activation at non-desensitizing pH | - | nih.govscispace.com |
| rat ASIC1b (potentiation) | Potentiates proton-induced currents | ~101 nM (lower limit) | rupress.org |
| rat ASIC1b (activation) | Directly opens the channel | ~139 nM | researchgate.net |
| chicken ASIC1a (activation) | Directly activates the channel | ~189 nM | nih.govnih.gov |
| rat ASIC1a/2a (inhibition) | Inhibits with high affinity | ~2.9 nM | scispace.com |
| rat ASIC1a/3 (inhibition) | Inhibits heteromeric channels | - | researchgate.net |
Stoichiometry of PcTx1-ASIC1a Interaction
ASIC1a channels are trimers, composed of three identical subunits that form a central ion pore. nih.gov The binding sites for PcTx1 are located at the interfaces between these subunits in the extracellular domain. nih.govscite.ai This implies that a single trimeric ASIC1a channel has three potential binding sites for PcTx1.
Recent studies using concatemeric channel constructs, where the subunits are physically linked, have provided insights into the stoichiometry required for inhibition. nih.govelifesciences.org These studies have shown that the disruption of a single PcTx1 binding site is sufficient to destabilize the toxin-induced conformational state. However, functional inhibition of the channel is not significantly impaired until two or more of the three binding sites are mutated. nih.govelifesciences.org This suggests that the binding of PcTx1 to at least two of the three subunits is necessary for the full inhibitory effect on the channel's pore. nih.gov
Structural Biology of Psalmotoxin 1 and Its Interaction with Asic1a
Three-Dimensional Solution Structure of PcTx1 (e.g., NMR Spectroscopy)
The three-dimensional structure of Psalmotoxin-1 in solution was first determined using proton two-dimensional nuclear magnetic resonance (¹H 2D NMR) spectroscopy. nih.gov This technique revealed that PcTx1 is a compact and globular peptide. nih.govwikipedia.org The structure is characterized by a dense core formed by disulfide bonds, from which three loops and the N- and C-termini extend. nih.govwikipedia.org The high-resolution NMR data allowed for the calculation of a family of structures that represent the dynamic nature of the peptide in solution. nih.gov The PDB accession code for the solution structure of PcTx1 is 1LMM. nih.gov
Identification of Key Structural Elements (e.g., β-sheet, β-turn, Disulfide Bridges)
The structural analysis of PcTx1 identified several key secondary structural elements that are crucial for its function. The predominant feature is a three-stranded antiparallel β-sheet. nih.govwikipedia.org This β-sheet is composed of residues 21–24 and 31–34, with two of the strands stabilized by hydrogen bonds. nih.gov A significant feature is a β-turn that connects two of the β-strands, which contains a stretch of positively charged residues (K25, R26, R27, R28) forming a prominent positive surface. nih.gov
PcTx1's structure is further stabilized by three disulfide bridges, which form a cystine knot motif. wikipedia.org This structural motif, known as the inhibitor cystine knot (ICK), is common among many ion channel toxins from various venomous creatures and confers significant stability to the peptide. nih.govwikipedia.org The compact, cross-braced structure is essential for maintaining the correct orientation of the residues that interact with the ASIC1a channel.
Table 1: Key Structural Elements of Psalmotoxin-1
| Structural Element | Residues Involved/Description | Reference |
| Three-Stranded Antiparallel β-sheet | Residues 21–24 and 31–34 | nih.gov |
| β-turn | Connects two β-strands; contains K25, R26, R27, R28 | nih.gov |
| Disulfide Bridges | Three cross-linking cysteine residues forming an ICK motif | wikipedia.org |
Ligand Binding Site Characterization on ASIC1a (e.g., Acidic Pocket, Subunit Interfaces)
The binding site for PcTx1 on the ASIC1a channel has been extensively characterized and is located within the large extracellular domain of the channel. wikipedia.org A critical region for this interaction is a negatively charged area known as the "acidic pocket," which is formed at the interface between two adjacent subunits of the trimeric ASIC1a channel. researchgate.netresearchgate.netresearchgate.net This pocket is rich in acidic residues, creating a favorable electrostatic environment for the positively charged surface of PcTx1. nih.gov The toxin binds within this pocket, effectively wedging itself between subunits and modulating channel gating. researchgate.netnih.gov The binding of PcTx1 to this site is state-dependent, meaning its affinity for the channel can be influenced by the conformational state (open, closed, or desensitized) of ASIC1a. semanticscholar.org
Residue-Specific Interactions and Pharmacophore Mapping
Detailed studies have identified specific amino acid residues on both PcTx1 and ASIC1a that are critical for their interaction. The pharmacophore of PcTx1, the collection of essential features for its biological activity, is primarily located in the mobile β-hairpin loop. researchgate.netnih.gov Key residues on PcTx1 that contribute to the binding include a cluster of basic residues (K25, R26, R27, R28) in the β-turn and nearby aromatic residues such as Trp7, Trp24, and Phe30. nih.gov
On the ASIC1a side, mutagenesis and crosslinking studies have pinpointed several residues within the acidic pocket and surrounding regions that form direct contacts with PcTx1. researchgate.netplos.org These interactions are crucial for the high affinity and specificity of PcTx1 for ASIC1a. The dynamic nature of the PcTx1 pharmacophore is thought to be important for its ability to adapt and bind tightly to the channel. researchgate.netnih.gov
Molecular Dynamics Simulations and In Silico Docking Studies of the PcTx1-ASIC1a Complex
Computational approaches, including molecular dynamics (MD) simulations and in silico docking, have provided further insights into the dynamic nature of the PcTx1-ASIC1a interaction. nih.govresearchgate.netresearchgate.net Docking studies, using the NMR structure of PcTx1 and homology models or crystal structures of ASIC1a, have successfully predicted the binding pose of the toxin in the acidic pocket. nih.govnih.govresearchgate.net These models are consistent with experimental data from mutagenesis and electrophysiology. researchgate.net
MD simulations have revealed that many of the contacts observed in static crystal structures may not be persistent in a solution environment, highlighting the dynamic nature of the complex. researchgate.net These simulations have helped to refine the understanding of which interactions are most critical for the stability of the complex and for the inhibitory function of the toxin. researchgate.net NMR spin relaxation experiments combined with MD simulations have shown that the key β-hairpin loop of PcTx1 is mobile across a wide range of timescales, which is believed to be important for its interaction with the channel. researchgate.net
Insights from X-ray Crystallography of PcTx1-ASIC Complexes
The co-crystal structures of PcTx1 bound to a chicken homolog of ASIC1 (cASIC1) have provided invaluable, high-resolution snapshots of the toxin-channel complex. nih.govnih.gov These structures confirmed that PcTx1 binds to the acidic pocket at the subunit interface of the extracellular domain. researchgate.netnih.gov The crystallographic data revealed the precise orientation of the toxin and the extensive network of interactions, including hydrogen bonds and salt bridges, that stabilize the complex. researchgate.net
The structures of the complex at different pH values have also shed light on the mechanism of action of PcTx1, showing how toxin binding can influence the conformational changes in the channel that are associated with gating and ion permeation. nih.gov For instance, the binding of PcTx1 can trigger an expansion of the extracellular vestibule and stabilize the open state of the channel pore. nih.gov These crystallographic studies have provided a detailed structural blueprint for understanding the allosteric modulation of ASIC1a by this potent spider toxin.
Electrophysiological Characterization of Psalmotoxin 1 Mediated Asic Modulation
The functional effects of Psalmotoxin-1 (PcTx1) on Acid-Sensing Ion Channels (ASICs) are primarily investigated through electrophysiological techniques. These methods allow for the direct measurement of ion channel activity, providing detailed insights into the mechanisms of toxin-mediated modulation, including inhibition and potentiation.
Preclinical Investigations of Psalmotoxin 1 Pharmacological Efficacy in Disease Models
Anti-Nociceptive Properties in Rodent Models of Pain
PcTx1 has shown remarkable anti-nociceptive effects across a variety of pain modalities in rodent studies, indicating its potential to alleviate different types of pain. plos.org
Thermal Nociception Models
In models of thermal nociception, which assess the response to noxious heat, PcTx1 has demonstrated significant analgesic effects. These tests, such as the hot plate test and the paw immersion test, are crucial for evaluating the efficacy of potential analgesics against thermally induced pain. mdpi.com
For instance, in the hot plate test, rodents are placed on a heated surface, and the latency to a pain response (e.g., paw licking or jumping) is measured. Treatment with PcTx1 has been shown to significantly increase this latency, indicating a reduction in thermal pain sensitivity. Similarly, in paw immersion tests, where the time taken to withdraw a paw from hot water is recorded, PcTx1 has been observed to prolong the withdrawal latency. mdpi.com
| Pain Model | Animal Model | Outcome Measure | Effect of PcTx1 |
|---|---|---|---|
| Hot Plate Test | Mouse/Rat | Paw Lick/Jump Latency (s) | Increased latency to thermal stimulus |
| Paw Immersion Test | Mouse/Rat | Paw Withdrawal Latency (s) | Prolonged withdrawal latency from hot water |
Mechanical Nociception Models
PcTx1 has also proven effective in attenuating mechanical nociception, which is the response to painful mechanical stimuli. Models such as the von Frey filament test and the Randall-Selitto paw pressure test are standard methods for assessing mechanical allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to a painful stimulus). plos.orgmdpi.com
In the von Frey test, calibrated filaments are applied to the plantar surface of the rodent's paw to determine the mechanical withdrawal threshold. Studies have shown that PcTx1 significantly increases this threshold, indicating a reduction in mechanical sensitivity. mdpi.com The Randall-Selitto test applies increasing pressure to the paw, and PcTx1 has been found to increase the pressure required to elicit a withdrawal response. mdpi.com
| Pain Model | Animal Model | Outcome Measure | Effect of PcTx1 |
|---|---|---|---|
| Von Frey Test | Mouse/Rat | Paw Withdrawal Threshold (g) | Increased mechanical withdrawal threshold |
| Randall-Selitto Test | Mouse/Rat | Paw Withdrawal Threshold (g) | Increased pressure withdrawal threshold |
Chemical Nociception Models
The analgesic properties of PcTx1 extend to chemical-induced pain models, which mimic the pain resulting from tissue injury and inflammation. The formalin test and the acetic acid-induced writhing test are two commonly used models in this category.
The formalin test involves injecting a dilute formalin solution into the rodent's paw, which elicits a biphasic pain response. The early phase (Phase I) is characterized by acute neurogenic pain, while the late phase (Phase II) involves an inflammatory pain response. PcTx1 has been shown to be effective in reducing pain behaviors, such as paw licking, in both phases of the formalin test. mdpi.comnih.gov The acetic acid writhing test, which induces visceral pain, has also been used to demonstrate the analgesic efficacy of PcTx1, as evidenced by a reduction in the number of writhes.
| Pain Model | Animal Model | Outcome Measure | Effect of PcTx1 |
|---|---|---|---|
| Formalin Test (Phase I) | Mouse/Rat | Paw Licking Time (s) | Significant reduction in licking time |
| Formalin Test (Phase II) | Mouse/Rat | Paw Licking Time (s) | Significant reduction in licking time |
| Acetic Acid Writhing Test | Mouse | Number of Writhes | Reduction in the number of abdominal constrictions |
Inflammatory Pain Models
PcTx1 has demonstrated significant efficacy in rodent models of inflammatory pain, which are crucial for understanding and developing treatments for conditions like arthritis. Commonly used models include the injection of inflammatory agents such as carrageenan or Complete Freund's Adjuvant (CFA) into the paw.
In the carrageenan-induced inflammatory pain model, PcTx1 has been shown to effectively reverse thermal hyperalgesia, as measured by an increase in paw withdrawal latency to a thermal stimulus. plos.org Similarly, in the CFA model, which induces a more persistent inflammatory state, PcTx1 has been found to alleviate both thermal hyperalgesia and mechanical allodynia. plos.org
| Pain Model | Animal Model | Outcome Measure | Effect of PcTx1 |
|---|---|---|---|
| Carrageenan-induced Inflammation | Rat | Thermal Paw Withdrawal Latency (s) | Reversal of thermal hyperalgesia |
| Complete Freund's Adjuvant (CFA)-induced Inflammation | Rat | Mechanical Paw Withdrawal Threshold (g) | Alleviation of mechanical allodynia |
Neuropathic Pain Models
Perhaps one of the most significant findings is the efficacy of PcTx1 in models of neuropathic pain, a type of chronic pain that is often difficult to treat. Models such as the chronic constriction injury (CCI) of the sciatic nerve and the spared nerve injury (SNI) model are used to replicate the symptoms of neuropathic pain in humans.
In the CCI model, PcTx1 has been shown to reverse both thermal hyperalgesia and mechanical allodynia. mdpi.com Similarly, in the SNI model, PcTx1 administration leads to a significant reduction in neuropathic pain behaviors. mdpi.com These findings highlight the potential of PcTx1 as a therapeutic for debilitating neuropathic pain conditions.
| Pain Model | Animal Model | Outcome Measure | Effect of PcTx1 |
|---|---|---|---|
| Chronic Constriction Injury (CCI) | Rat/Mouse | Thermal Hyperalgesia & Mechanical Allodynia | Reversal of both thermal and mechanical hypersensitivity |
| Spared Nerve Injury (SNI) | Rat/Mouse | Mechanical Allodynia | Significant reduction in mechanical hypersensitivity |
Involvement of Endogenous Opioid Pathways in Analgesia
A key aspect of the analgesic mechanism of Psalmotoxin-1 is its interaction with the endogenous opioid system. Research has revealed that the blockade of ASIC1a channels by PcTx1 leads to an activation of the endogenous enkephalin pathway. plos.org Enkephalins are naturally occurring opioid peptides that play a crucial role in pain modulation. nih.gov
The involvement of the opioid system is further substantiated by studies showing that the analgesic effects of PcTx1 can be suppressed by the administration of opioid receptor antagonists. Specifically, antagonists of the mu- and delta-opioid receptors have been shown to block the pain-relieving effects of PcTx1. plos.org
Furthermore, studies using knockout mice have provided definitive evidence for the role of the enkephalin pathway. In mice lacking the preproenkephalin gene (Penk1), which is necessary for the production of enkephalins, the analgesic properties of PcTx1 are lost. plos.org This demonstrates that the activation of the enkephalin pathway is essential for the analgesic effects of PcTx1.
| Experimental Approach | Finding | Implication |
|---|---|---|
| Biochemical Analysis | PcTx1 administration leads to the activation of the endogenous enkephalin pathway. plos.org | Links ASIC1a blockade to the release of endogenous opioids. |
| Pharmacological Blockade | Analgesic effects of PcTx1 are suppressed by mu- and delta-opioid receptor antagonists. plos.org | Confirms the involvement of specific opioid receptors in PcTx1-mediated analgesia. |
| Genetic Knockout Models | Analgesic properties of PcTx1 are absent in Penk1 knockout mice. plos.org | Provides conclusive evidence for the essential role of the enkephalin system. |
Neuroprotective Effects in Models of Ischemic Injury
Psalmotoxin-1 (PcTx1) has demonstrated significant neuroprotective properties in various preclinical models of ischemic injury. Its mechanism, centered on the selective inhibition of Acid-Sensing Ion Channel 1a (ASIC1a), addresses a key pathway in acidosis-induced neuronal damage that characterizes ischemic events.
Cerebral Ischemia Models (e.g., Rodents, Newborn Piglet Striatum)
The pharmacological efficacy of PcTx1 has been evaluated in several key preclinical models that mimic human cerebral ischemia. In rodent models, PcTx1 has been studied in conscious spontaneously hypertensive rats (SHR), where a focal reperfusion model of stroke was induced using endothelin-1 (B181129) administered to the middle cerebral artery (MCA). nih.govcapes.gov.br This model is particularly relevant as it induces stroke in awake, hypertensive animals, reflecting a common clinical scenario. nih.gov Studies have also utilized mouse models of transient focal ischemia, specifically middle cerebral artery occlusion (MCAO), to assess the neuroprotective effects of PcTx1. nih.govnih.gov
Beyond rodents, the neuroprotective potential of PcTx1 has been investigated in a newborn piglet model of hypoxia-ischemia (H-I). proteopedia.orgresearchgate.net This large animal model is valuable due to the gyrencephalic nature of the pig brain, which has a grey-to-white matter ratio more similar to humans than that of rodents. ecronicon.net In this model, global cerebral ischemia is induced by asphyxia leading to cardiac arrest, which causes brain tissue pH to fall below 7.0, the approximate activation threshold for ASIC1a channels. proteopedia.orgresearchgate.net
Reduction of Infarct Volume and Preservation of Neuronal Architecture
A primary outcome measure in preclinical stroke research is the volume of brain tissue death (infarct) resulting from ischemia. Administration of PcTx1 has been shown to markedly reduce infarct volumes in these models. nih.gov In the conscious SHR model of stroke, PcTx1 significantly decreased both cortical and striatal infarct volumes when measured 72 hours post-stroke. nih.govcapes.gov.br Similarly, in mouse MCAO models, PcTx1 treatment led to a significant reduction in total infarct volume compared to vehicle-treated controls. nih.govnih.gov
These reductions in tissue damage were correlated with the preservation of neuronal architecture. nih.govcapes.gov.br Histological examination of brain tissue from PcTx1-treated animals revealed healthier-looking neurons and a more intact structural organization in the ischemic regions compared to controls, indicating that the toxin helps prevent the widespread neuronal degradation that typically follows an ischemic insult. nih.gov
| Animal Model | Ischemia Induction Method | Brain Region | Reported Effect of PcTx1 on Infarct Volume | Reference |
|---|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Endothelin-1 induced MCAO | Cortex and Striatum | Marked reduction in cortical and striatal infarct volumes | nih.govcapes.gov.br |
| Wild-Type Mice | Transient MCAO | Total Infarct | Significant reduction (e.g., from 20.94% in vehicle to 8.28% in PcTx1 group) | nih.govnih.gov |
| Newborn Piglets | Hypoxia-Ischemia (H-I) | Putamen (Striatum) | Partial protection of striatonigral and striatopallidal neurons | proteopedia.orgresearchgate.net |
Anti-Apoptotic Mechanisms
The neuroprotective effect of PcTx1 is linked to its ability to mitigate programmed cell death, or apoptosis, which is a major contributor to neuronal loss after an ischemic event. nih.gov The severe tissue acidosis that occurs during cerebral ischemia activates ASIC1a channels, leading to a significant influx of calcium (Ca2+) into neurons. capes.gov.br This intracellular Ca2+ overload is a critical trigger for apoptotic cascades. frontiersin.org
By blocking ASIC1a, PcTx1 prevents this pathological Ca2+ influx, thereby averting the downstream activation of cell death pathways. proteopedia.org Research has shown that blockade of ASIC1a with PcTx1 can dramatically reduce the expression of pro-apoptotic proteins. In models of renal ischemia, which share similar acidosis-related injury mechanisms, the ASIC1a-specific inhibitor PcTx1 suppressed hypoxia/reperfusion-induced apoptosis. This anti-apoptotic action is a cornerstone of its neuroprotective efficacy, helping to preserve neurons that would otherwise be destined for death in the ischemic penumbra.
Interaction with N-methyl-D-aspartate (NMDA) Receptors in Ischemia
While PcTx1 directly targets ASIC1a, its neuroprotective effects in ischemia also involve complex interactions with the N-methyl-D-aspartate (NMDA) receptor system, another key player in excitotoxic neuronal injury. proteopedia.org Studies in the newborn piglet H-I model have revealed that ASIC1a activation contributes to neuronal death through mechanisms that involve the phosphorylation of the NMDA receptor NR1 subunit. proteopedia.orgresearchgate.net
Pretreatment with PcTx1 was found to largely attenuate this increased phosphorylation of the NR1 subunit following the ischemic insult. proteopedia.orgresearchgate.net Furthermore, when PcTx1 was administered in combination with the NMDA receptor antagonist MK-801, the two agents produced an additive neuroprotective effect, suggesting they mitigate neuronal injury through at least partially distinct pathways. proteopedia.orgresearchgate.net This indicates that the early activation of ASIC1a by acidosis may prime neurons for subsequent or concurrent NMDA receptor-mediated excitotoxicity, and that blocking both pathways offers enhanced protection. proteopedia.org
Modulatory Effects on Synaptic Plasticity, Learning, and Memory
Given the role of ion channels in neuronal communication, the influence of PcTx1 on synaptic plasticity—the cellular mechanism underlying learning and memory—has been a subject of investigation. nih.govnih.gov ASIC1a, the target of PcTx1, is found in brain regions with high synaptic density, and it has been hypothesized that its activation by protons released during synaptic transmission could contribute to processes like long-term potentiation (LTP). nih.gov LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
However, direct pharmacological investigation using PcTx1 has challenged the necessity of ASIC1a for this process in the hippocampus. nih.gov In studies on hippocampal slices, the application of PcTx1, even at concentrations high enough to profoundly block ASIC currents in hippocampal neurons, had no effect on the induction or magnitude of LTP at the Schaffer collateral-CA1 synapses. nih.gov This finding suggests that while ASIC1a may be present, its function is not essential for this canonical form of synaptic plasticity, and its blockade by PcTx1 does not appear to impair the fundamental process of LTP. nih.gov
Influence on Epilepsy and Seizure Activity in Preclinical Models
The role of PcTx1 and its target, ASIC1a, in epilepsy and seizure activity is complex and appears to be context-dependent, with preclinical studies yielding seemingly contradictory results. frontiersin.org Tissue acidosis is a known phenomenon in epileptogenic foci and occurs during seizures. nih.govfrontiersin.org
One line of research suggests that the activation of ASIC1a by seizure-induced acidosis serves as a natural seizure-termination mechanism. nih.gov In a preclinical model using the chemoconvulsant kainate, both the genetic disruption of ASIC1a and its acute pharmacological blockade with PcTx1 were found to increase the severity and incidence of continuous generalized tonic-clonic seizures in mice. nih.gov This suggests that inhibiting ASIC1a could potentially worsen seizure outcomes by disabling an important endogenous feedback loop that stops seizure activity. nih.gov
Conversely, other studies highlight a neuroprotective role for PcTx1 in the context of epilepsy. proteopedia.org In cellular models of epilepsy, PcTx1 has been shown to protect neurons from damage. Recent findings suggest that PcTx1 may exert neuroprotective effects in experimental epilepsy by suppressing ferroptosis, a form of iron-dependent programmed cell death. proteopedia.org In an in vitro model mimicking an epileptic state, PcTx1 inhibited the upregulation of ASIC1a on primary cortical neurons. proteopedia.org These differing results indicate that while ASIC1a activation might be crucial for terminating acute seizures, chronic overexpression or activation of the channel in an epileptic state could contribute to neuronal injury, a process that can be mitigated by PcTx1.
Role in Depression-Related Behaviors in Animal Models
Recent preclinical studies have explored the potential of Psalmotoxin-1 (PcTx1) in modulating depression-related behaviors in various animal models. These investigations primarily focus on the toxin's interaction with acid-sensing ion channels (ASICs), particularly ASIC1a, which are implicated in the pathophysiology of depression.
In widely utilized behavioral despair tests, such as the forced swim test (FST) and the tail suspension test (TST), the administration of PcTx1 has demonstrated antidepressant-like effects in mice. mdpi.com These tests are designed to assess the animal's inclination to abandon escape-oriented behaviors when subjected to an inescapable, stressful situation, with increased immobility time considered a correlate of depressive-like behavior. the-rheumatologist.org Studies have shown that intracerebroventricular injection of either the venom of Psalmopoeus cambridgei, which contains PcTx1, or purified PcTx1 peptide significantly reduces the duration of immobility in these tests. mdpi.com
The mechanism underlying these effects is believed to be the inhibition of ASIC1a channels. This is supported by findings that PcTx1's antidepressant-like effects are absent in mice genetically engineered to lack the ASIC1a gene (ASIC1a-/- mice). mdpi.com Furthermore, the antidepressant effects of PcTx1 were observed to persist even after the depletion of serotonin, a key neurotransmitter targeted by many current antidepressant medications. This suggests that PcTx1 may exert its effects through a novel mechanism independent of the serotonergic system. mdpi.com
The amygdala, a brain region critically involved in processing emotions like fear and anxiety, has been identified as a key site of action for PcTx1's effects on depression-related behaviors. frontiersin.orguel.ac.uknih.gov Research indicates that focal ischemia in the medial prefrontal cortex can lead to enhanced neuronal activity in the amygdala and subsequent depression-like behaviors in mice, which can be mitigated by the administration of PcTx1 into the amygdala. uel.ac.uknih.gov
The following table summarizes the key findings from preclinical studies investigating the role of PcTx1 in animal models of depression-related behaviors.
| Model/Test | Animal | Key Findings | Reference(s) |
| Forced Swim Test | Mice | Purified PcTx1 and venom containing PcTx1 significantly decreased immobility time. | mdpi.com |
| Tail Suspension Test | Mice | Reduced immobility time, indicative of an antidepressant-like effect. | mdpi.comuel.ac.uknih.gov |
| Ischemia-induced depression-like behavior | Mice | PcTx1 administered into the amygdala alleviated depression-like behaviors. | uel.ac.uknih.gov |
Investigations in Cancer Research Models
The potential of Psalmotoxin-1 as an anticancer agent has been explored in preclinical cancer research models, with a particular focus on malignant glioma, a highly aggressive form of brain cancer.
Inhibition of Cation Currents in Malignant Glioma Cells
A significant body of research has demonstrated that PcTx1 potently and reversibly inhibits cation currents in malignant glioma cells. news-medical.netsciencedaily.comnih.gov Specifically, electrophysiological studies using whole-cell patch-clamp techniques have shown that PcTx1 inhibits both inward and outward sodium (Na+) currents in cultured human glioblastoma multiforme (GBM) cells. news-medical.netsciencedaily.comnih.gov This inhibition is highly potent, with a reported half-maximal inhibitory concentration (IC50) in the picomolar range (approximately 36 ± 2 pM). news-medical.netsciencedaily.comnih.gov
Importantly, this inhibitory effect appears to be specific to malignant glioma cells, as the toxin does not inhibit whole-cell currents in normal human astrocytes. news-medical.netsciencedaily.comnih.gov This selectivity suggests a potential therapeutic window for targeting glioma cells while sparing healthy brain tissue. The cation channels in these glioma cells exhibit a unique biophysical profile, with a significantly higher conductance for potassium (K+) ions compared to Na+, lithium (Li+), and calcium (Ca2+) ions. news-medical.netsciencedaily.com It is hypothesized that PcTx1 targets a specific type of ASIC-containing ion channel that is uniquely expressed in high-grade glioma cells. news-medical.netsciencedaily.com
The table below summarizes the key findings regarding the inhibition of cation currents by PcTx1 in malignant glioma cells.
| Cell Type | Ion Current | Effect of PcTx1 | IC50 | Reference(s) |
| Human Glioblastoma Multiforme (GBM) cells | Inward and outward Na+ currents | Quick and reversible inhibition | 36 ± 2 pM | news-medical.netsciencedaily.comnih.gov |
| Normal Human Astrocytes | Whole-cell current | No inhibition | - | news-medical.netsciencedaily.comnih.gov |
Effects on Cell Migration, Proliferation, and Invasion of Cancer Cells
By targeting the specific cation conductance in glioma cells, PcTx1 has been shown to exert significant effects on key processes involved in cancer progression, including cell migration, proliferation, and invasion. nih.govmdpi.com Inhibition of this glioma-specific cation channel by PcTx1 leads to a significant reduction in the migration and proliferation of D54-MG glioma cells. nih.gov
Further investigation into the mechanism of action has revealed that PcTx1 can induce cell cycle arrest in glioma cells. nih.gov Treatment with PcTx1 causes D54-MG cells to accumulate in the G0/G1 phases of the cell cycle, with a corresponding reduction in the number of cells in the S and G2/M phases. nih.gov This cell cycle arrest is associated with an upregulation of cyclin-dependent kinase inhibitor proteins p21Cip1 and p27Kip1. nih.gov
The effects of PcTx1 on cell migration are linked to its ability to modulate intracellular signaling pathways. Specifically, inhibition of the glioma cation conductance by PcTx1 has been shown to decrease the phosphorylation of ERK1/2, a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer and plays a role in cell migration and proliferation. nih.gov In the context of a slightly acidic microenvironment, which is characteristic of many tumors, activation of ASIC1 has been shown to promote the migration of glioma cells, and this migration can be inhibited by PcTx1. mdpi.com
The following table provides a summary of the observed effects of PcTx1 on the cellular processes of cancer cells.
| Cellular Process | Cancer Cell Line | Effect of PcTx1 | Associated Molecular Changes | Reference(s) |
| Migration | D54-MG, A172, U87MG | Inhibition | Decreased phosphorylation of ERK1/2 | nih.govmdpi.com |
| Proliferation | D54-MG | Inhibition | - | nih.gov |
| Cell Cycle | D54-MG | Arrest at G0/G1 phase | Upregulation of p21Cip1 and p27Kip1 | nih.gov |
Assessment in Animal Models of Autoimmune Disorders (e.g., Rheumatoid Arthritis)
Based on the available scientific literature, there are no preclinical investigations that have assessed the pharmacological efficacy of Psalmotoxin-1 in animal models of autoimmune disorders such as rheumatoid arthritis.
Development of Psalmotoxin 1 Inspired Pharmacological Tools and Analogues
Design and Synthesis of PcTx1 Mimetics
The development of PcTx1 mimetics is largely guided by the detailed understanding of its interaction with the acidic pocket of ASIC1a. The primary goal is to create smaller, more drug-like molecules that replicate the inhibitory activity of the native peptide.
Rational Design of Small Molecules: Computational studies have been instrumental in identifying the key pharmacophore of PcTx1, which is essential for its high-affinity binding to ASIC1a. Research has focused on mimicking the interaction of crucial PcTx1 residues, such as Arginine 26 (Arg26) and Arginine 27 (Arg27), with the acidic pocket of the channel. These studies have paved the way for the in silico design of small molecules that can establish similar salt bridges and hydrogen bonds with the receptor. One preliminary approach involved modeling a ligand to interact with key acidic residues in the ASIC1a pocket, mirroring the interactions of Arg26 and Arg27.
Peptide-Based Analogues: In addition to small molecules, researchers have synthesized various peptide analogues of PcTx1. These include full-length synthetic versions of the toxin, which have been shown to be as potent as the native peptide. Recombinant expression systems, such as in Drosophila S2 cells and Escherichia coli, have been developed to produce PcTx1 and its mutants in sufficient quantities for structural and functional studies. These systems allow for the site-specific introduction of mutations and unnatural amino acids to probe the toxin-channel interaction and to develop analogues with altered properties.
Structure-Activity Relationship (SAR) Studies of PcTx1 Mutants
Systematic mutagenesis studies, particularly alanine-scanning mutagenesis, have been pivotal in elucidating the structure-activity relationships of PcTx1. These studies involve replacing specific amino acid residues with alanine (B10760859) to determine their contribution to the toxin's inhibitory activity on ASIC1a.
The pharmacophore of PcTx1 has been identified to reside within a dynamic β-hairpin loop. Mutagenesis studies have pinpointed several key residues within this loop that are critical for high-affinity binding and channel inhibition. Specifically, residues such as Tryptophan 24 (Trp24), Arginine 26 (Arg26), Arginine 27 (Arg27), and Arginine 28 (Arg28) have been shown to be essential for the toxin's activity.
| Mutant | Effect on ASIC1a Inhibition | Reference |
| W24A | Significant reduction in potency | |
| R26A | Significant reduction in potency | |
| R27A | Significant reduction in potency | |
| R28A | Significant reduction in potency |
These studies have provided a detailed map of the PcTx1 binding surface and have been crucial in guiding the rational design of mimetics. The dynamic nature of the β-hairpin loop suggests that both the specific side chains and the conformational flexibility of this region are important for the toxin's function.
Comparison with Other ASIC-Targeting Toxins
PcTx1 is one of several venom-derived peptides that target ASICs. A comparative analysis with other toxins, such as Mambalgin-1, APETx2, and Hi1a, reveals both commonalities and distinct differences in their mechanisms of action and selectivity.
| Toxin | Source | Target(s) | Mechanism of Action on Primary Target |
| Psalmotoxin-1 (PcTx1) | Tarantula venom (Psalmopoeus cambridgei) | Primarily ASIC1a; also affects ASIC1b | Inhibits ASIC1a by increasing its apparent proton affinity, leading to desensitization at physiological pH. Can potentiate ASIC1b. |
| Mambalgin-1 | Mamba snake venom (Dendroaspis polylepis polylepis) | ASIC1a, ASIC1b, and heteromeric ASIC1a+ASIC2a channels | Inhibits channel activation by interacting with the thumb domain, a region distinct from the acidic pocket targeted by PcTx1. |
| APETx2 | Sea anemone venom (Anthopleura elegantissima) | Primarily ASIC3; also inhibits some heteromeric channels containing ASIC3 | Inhibits ASIC3-containing channels. |
| Hi1a | Funnel-web spider venom (Hadronyche infensa) | Highly potent and selective for ASIC1a | Potent, slowly reversible inhibitor of ASIC1a. Its double-knot structure contributes to its high affinity and prolonged action. |
While PcTx1 and Mambalgin-1 both inhibit ASIC1a, they do so by binding to different sites on the channel, highlighting the diverse evolutionary strategies employed by venomous creatures to target these ion channels. Hi1a, with its unique double-knot structure and high potency, represents a particularly interesting lead for the development of neuroprotective agents.
Methodologies for Investigating Ligand-Channel Interactions
A variety of sophisticated techniques have been employed to unravel the molecular details of the interaction between PcTx1 and ASIC1a.
Photocrosslinking: This powerful technique has been used to precisely map the binding site of PcTx1 on ASIC1a. By incorporating unnatural amino acids with photo-activatable crosslinking groups, such as azido-L-phenylalanine (AzF) or benzoyl-L-phenylalanine (Bpa), into specific sites within the channel, researchers can covalently link the toxin to the channel upon exposure to UV light. Subsequent analysis can then identify the exact points of contact, providing high-resolution information about the binding interface.
In Silico Docking and Molecular Dynamics Simulations: Computational approaches have been invaluable in predicting and understanding the interaction between PcTx1 and ASIC1a. Homology modeling of the channel, followed by in silico docking of the toxin, has provided initial models of the complex. Molecular dynamics simulations have further refined these models and have highlighted the dynamic nature of the interaction, particularly the flexibility of the PcTx1 pharmacophore.
Electrophysiology: Whole-cell and single-channel patch-clamp electrophysiology are fundamental techniques for functionally characterizing the effects of PcTx1 and its analogues on ASIC activity. These methods allow for the precise measurement of ion channel currents and are used to determine the potency and mechanism of action of different compounds.
Radioligand Binding Assays: The use of radiolabeled PcTx1 analogues has enabled the direct measurement of toxin binding to ASIC1a-expressing cells or membranes. These assays are crucial for determining binding affinities and for screening for compounds that can displace the toxin from its binding site.
Advanced Research Methodologies Applied to Psalmotoxin 1 Studies
Non-Canonical Amino Acid Incorporation for Functional and Pharmacological Mapping
The precise mapping of the interaction between Psalmotoxin-1 and ASIC1a has been significantly advanced by the incorporation of non-canonical amino acids (ncAAs) into the channel protein. This technique allows for the introduction of amino acids with novel chemical properties, such as photo-crosslinking capabilities, at specific sites within the protein structure. By systematically replacing native amino acids with ncAAs, researchers can pinpoint the residues critical for toxin binding and channel modulation.
A high-throughput protocol has been established to investigate the functional and pharmacological properties of ncAA-containing human ASIC1a (hASIC1a) variants expressed in mammalian cells. This approach has been instrumental in mapping the hASIC1a–PcTx1 interaction in a live-cell environment, offering a significant advantage for studying state-dependent interactions. The use of photocrosslinking ncAAs, in conjunction with automated patch clamp recordings, has enabled the covalent trapping of the channel-toxin complex, providing a detailed map of their interaction at the molecular level.
Table 1: Methodologies for Non-Canonical Amino Acid Incorporation
| Methodology | Description | Application in PcTx1 Research |
|---|---|---|
| In vivo nonsense suppression | A suppressor tRNA is chemically acylated with an ncAA and co-injected with the target protein's mRNA into a host cell, typically Xenopus laevis oocytes. | Used for detailed structure-function analysis and pharmacological characterization of the PcTx1-ASIC1a interaction. |
| Orthogonal tRNA/aminoacyl-tRNA synthetase pairs | An engineered tRNA and its corresponding synthetase are co-expressed with the target gene, allowing for the site-specific incorporation of an ncAA in the presence of the ncAA in the growth medium. | Enables the study of PcTx1 interactions in a wider range of cell types, including mammalian cells. |
| Live-cell crosslinking | Incorporation of photocrosslinking ncAAs allows for the UV-induced covalent trapping of the PcTx1-hASIC1a complex in living cells. | Provides a detailed map of the toxin-channel binding site and captures the dynamic nature of their interaction. |
Automated Patch Clamp (APC) for High-Throughput Characterization
Automated patch clamp (APC) technology has revolutionized the characterization of ion channel modulators like Psalmotoxin-1 by enabling high-throughput screening. This technology automates the technically demanding process of patch clamp electrophysiology, allowing for the rapid and simultaneous recording of ion channel activity from numerous cells. APC platforms are crucial for developing and validating assays for drug discovery targeting ASICs.
In the context of PcTx1 research, APC has been used to assess the function of hundreds of ASIC1a variants, including those containing ncAAs, and their modulation by the toxin. These high-throughput studies have provided valuable insights into the residues that are critical for channel function and pharmacology. However, studies have also highlighted challenges, such as inconsistent and variable effects of PcTx1 observed in some cell lines like HEK cells across different experimental runs, suggesting the potential presence of other pH-gated conductances that could confound results. Despite these challenges, APC remains an indispensable tool for the large-scale screening and mechanistic profiling of ligands targeting ASIC channels.
Table 2: Automated Patch Clamp Platforms in Ion Channel Research
| Platform | Key Features | Relevance to PcTx1 Studies |
|---|---|---|
| QPatch | Offers medium-throughput capabilities with giga-seal data quality. | Used to study the effects of PcTx1 on endogenous pH-gated responses in HEK cells. |
| SyncroPatch | A high-throughput platform capable of recording from 384 or 768 cells simultaneously. | Enables large-scale screening of ASIC1a variants and their interaction with PcTx1. |
| IonFlux | Utilizes microfluidic plates for rapid solution exchange and continuous flow, facilitating complex ligand-gated assays. | Suitable for detailed kinetic studies of PcTx1 binding and its effect on ASIC1a gating. |
Gene Knockout and Knockdown Models for ASIC Function Elucidation
The use of gene knockout and knockdown models has been fundamental in elucidating the physiological and pathological roles of ASIC1a, often in conjunction with the pharmacological application of Psalmotoxin-1. By genetically removing or reducing the expression of the ASIC1a gene, researchers can investigate the specific contributions of this channel subtype to cellular and systemic functions.
For instance, studies using ASIC1a-null mice have shown that while PcTx1 profoundly blocks ASIC currents in hippocampal neurons, it does not impair long-term potentiation (LTP), challenging earlier findings. In these knockout models, the absence of ASIC1a has also been shown to be neuroprotective in models of brain ischemia, reducing infarct volume. Similarly, knockdown of ASIC1 in glioblastoma cells, combined with the application of PcTx1, demonstrated the channel's role in whole-cell currents and cell migration. These genetic approaches, when paired with the selective blockade by PcTx1, provide powerful evidence for the specific involvement of ASIC1a in various neurological processes.
Table 3: Findings from Gene Knockout and Knockdown Studies with PcTx1
| Model | Key Finding | Implication for ASIC Function |
|---|---|---|
| ASIC1a-null mice | Normal hippocampal LTP despite the absence of ASIC1a and the ability of PcTx1 to block remaining ASIC-like currents. | Questions the essential role of ASIC1a in this form of synaptic plasticity. |
| ASIC1a knockout mice | Reduced infarct volume in a model of brain ischemia. | Highlights ASIC1a as a therapeutic target for stroke. |
| ASIC1 knockdown in glioblastoma cells | Inhibition of inward sodium conductance, which was completely abolished by PcTx1. | Implicates ASIC1 in glioma cell migration and proliferation. |
| Asic1a-/- mice | Undetectable acid-induced RIP1 phosphorylation in neurons. | Suggests ASIC1a is critical for a form of neuronal necroptosis. |
Fluorescence Techniques for Conformational Dynamics (e.g., Voltage-Clamp Fluorometry)
Understanding the dynamic conformational changes that ASIC1a undergoes upon proton binding and modulation by PcTx1 is crucial for a complete mechanistic picture. Fluorescence techniques, particularly voltage-clamp fluorometry (VCF), offer a powerful approach to correlate these structural rearrangements with channel function in real-time. VCF combines electrophysiological recordings with fluorescence spectroscopy, allowing researchers to simultaneously measure ion channel currents and conformational changes at specific sites within the protein.
While direct VCF studies detailing the conformational changes induced by PcTx1 are emerging, the technique has been instrumental in unveiling proton-induced conformational shifts in key regions of ASICs, such as the acidic pocket, wrist, and pore. These are the very regions implicated in the binding and modulatory action of PcTx1. Molecular dynamics simulations complement these experimental approaches by providing a computational model of how PcTx1 binding can regulate the channel's gating process through long-range conformational changes. These simulations suggest that PcTx1 influences the relative positions of several key domains in ASIC1a, primarily through hydrogen bond interactions.
Future Directions in Psalmotoxin 1 Research
Elucidation of Remaining Unspecified Mechanisms of Action
The primary inhibitory mechanism of PcTx1 is understood to be an increase in the apparent proton affinity of ASIC1a. nih.govunh.edu This heightened sensitivity to H+ causes the channel to enter a desensitized state at a normal physiological pH of 7.4, rendering it unable to activate. nih.govwikipedia.org While this concept is well-established, the precise structural and molecular underpinnings of how the toxin induces this allosteric modulation are not fully specified. wikipedia.org
Future investigations are needed to clarify the dynamic conformational changes within the ASIC1a channel upon PcTx1 binding. The toxin is known to bind at the subunit interface in the extracellular domain, but the exact sequence of events that translates this binding into a stabilized, desensitized state remains an area of active research. medchemexpress.comresearchgate.net
Furthermore, research has shown that PcTx1 competes with calcium ions (Ca2+) in binding to ASIC1a channels. nih.gov The role of Ca2+ in stabilizing the closed state of ASIC1a is known, and a reduced binding of Ca2+ could explain the increased apparent affinity for H+. nih.gov A more detailed exploration of this competitive relationship is crucial for a complete mechanistic picture. Understanding these subtleties will provide a more comprehensive model of PcTx1's action and the fundamental gating processes of ASIC channels.
Exploration of Novel ASIC Subtype Selectivity
Historically, PcTx1 has been celebrated for its high selectivity for homomeric ASIC1a channels over other ion channel subtypes. nih.gov However, recent and more nuanced research has revealed a more complex pharmacological profile, indicating that its effects are not entirely exclusive to ASIC1a. This complexity presents a significant area for future research.
Studies have revealed that PcTx1 can have a potent potentiating (activating) effect on the ASIC1b subtype, which is primarily expressed in peripheral sensory neurons. uq.edu.aumdpi.com This dual action—inhibition of ASIC1a and potentiation of ASIC1b—could confound the interpretation of in vivo studies and highlights the need for a more thorough characterization of its activity across all ASIC subtypes. uq.edu.au The functional outcomes of PcTx1 exposure can vary significantly between species and even between splice variants of the same subunit, such as rat ASIC1a, human ASIC1a, and rat ASIC1b, despite a high degree of similarity in the toxin's binding site on these channels. uq.edu.au
Moreover, the effect of PcTx1 on heteromeric channels, which are common in the nervous system, is not fully understood. For example, PcTx1 was reported to have no inhibitory effect on certain heterotrimeric ASIC1a/2a channels. mdpi.com Future research must systematically explore the interaction of PcTx1 with the full range of known homomeric and heteromeric ASIC assemblies. This will not only refine its use as a pharmacological tool but could also uncover new structure-activity relationships to guide the development of even more selective analogues. uq.edu.au
| ASIC Subtype/Variant | Reported Effect of PcTx1 | Key Research Finding |
| Homomeric ASIC1a | Potent Inhibition | Increases the channel's apparent H+ affinity, leading to desensitization at physiological pH. nih.govunh.edu |
| Homomeric ASIC1b | Potentiation | Increases channel activation in response to acid, with little effect on desensitization. uq.edu.aumdpi.com |
| Heteromeric ASIC1a/2a | No Inhibition / Slight Potentiation | The PcTx1-induced shift in desensitization is insufficient to inhibit the channel at physiological pH. mdpi.com |
| Human vs. Rat ASIC1a | Subtle Functional Differences | Despite highly similar binding sites, PcTx1 can have slightly different functional consequences. uq.edu.au |
Refinement of Biosynthetic Routes for Scalable Production
The availability of sufficient quantities of pure, active PcTx1 is critical for ongoing research. To date, several methods have been successfully employed for its production, each with distinct advantages and challenges. The refinement and scaling of these production routes are key future objectives.
Chemical synthesis using Fmoc/But chemistry has been used to produce the toxin. unh.edu However, for complex peptides with multiple disulfide bridges like PcTx1, which has an inhibitor cystine knot (ICK) motif, in vitro folding can be challenging. nih.govwikipedia.org
Recombinant expression has proven to be a viable alternative. PcTx1 was successfully produced for the first time in the Drosophila melanogaster S2 cell expression system, yielding a properly folded and active toxin identical to the native peptide. nih.gov This system produced sufficient amounts for structural (NMR) and physiological studies. nih.gov More recently, efficient bacterial expression systems have also been developed to generate PcTx1 mutants for structure-activity relationship studies. researchgate.net
Future work will likely focus on optimizing these recombinant systems to improve final production yields. nih.gov Enhancing the efficiency of purification processes and exploring different host systems could reduce costs and increase the scalability of production, making PcTx1 more accessible for large-scale screening and preclinical development.
| Production Method | Host System / Approach | Advantages | Challenges / Areas for Refinement |
| Chemical Synthesis | Solid-Phase Peptide Synthesis (Fmoc/But) | High purity; allows incorporation of unnatural amino acids. | Can be costly and complex for a 40-amino acid peptide; in vitro folding can be difficult. nih.govunh.edu |
| Recombinant Expression | Drosophila melanogaster S2 cells | Produces correctly folded, active toxin. nih.gov | Yields may need improvement for very large-scale applications; purification process can be refined. nih.gov |
| Recombinant Expression | Bacterial Systems (e.g., E. coli) | Cost-effective; high initial yields of linear peptide; useful for creating mutants. nih.govresearchgate.net | In vitro refolding to form correct disulfide bridges for the ICK motif can be challenging. nih.gov |
Design of Highly Selective and Potent Small Molecule Modulators Inspired by PcTx1
While PcTx1 is an invaluable research tool, its peptide nature presents limitations for therapeutic development, such as the inability to cross the blood-brain barrier. nih.gov A major goal of future research is therefore to use the detailed structural knowledge of the PcTx1-ASIC1a interaction as a template for the rational design of small-molecule drugs that mimic its function. researchgate.netresearchgate.net
Molecular dynamics and quantum mechanics simulations have been used to dissect the binding interaction between PcTx1 and ASIC1a at an atomic level. researchgate.net These studies have identified key amino acid residues responsible for the high-affinity interaction, particularly deeply buried salt bridges formed by arginine residues (Arg26 and Arg27) on PcTx1 with aspartate and glutamate (B1630785) residues in the "acidic pocket" of the channel. researchgate.netresearchgate.net
This detailed pharmacophore provides a blueprint for designing small molecules that can engage with these same critical residues in the acidic pocket. researchgate.netnih.gov The goal is to develop compounds that replicate the inhibitory effect of PcTx1 while possessing the favorable pharmacokinetic properties of small molecules, such as oral bioavailability and central nervous system penetration. nih.gov Preliminary modeling attempts have shown that small ligands designed to interact with these key contact points could successfully mimic the toxin's binding, paving the way for the development of a new class of highly selective and potent ASIC1a modulators. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What experimental methods are used to determine PcTx1’s binding stoichiometry to ASIC1a?
- Methodological Answer: Voltage-clamp fluorometry (VCF) combined with subunit concatenation is employed to study stoichiometry. By engineering ASIC1a subunits with mutations (e.g., F350L) and fluorescent tags (e.g., K105C*), researchers track conformational changes and quantify the number of toxin molecules required for inhibition. For example, tandem trimeric constructs (WT/WT/WT vs. F350L/F350L/F350L) reveal that two WT subunits are sufficient for PcTx1-mediated inhibition . Electrophysiological data (IC₅₀ values) and fluorescence recovery rates under varying pH conditions further validate binding modes.
Q. How do researchers assess pH-dependent effects of PcTx1 on ASIC1a inhibition?
- Methodological Answer: Use sequential pH application protocols in heterologous expression systems (e.g., Xenopus oocytes). For instance:
Pre-incubate ASIC1a-expressing cells with PcTx1 at pH 7.4–8.2.
Apply activating pH (e.g., 5.6) to measure residual currents.
Analyze shifts in pH₅₀ for activation/steady-state desensitization (SSD) using Hill equations. This reveals PcTx1’s dual role in potentiating activation at neutral pH and enhancing SSD at acidic pH .
Q. What molecular biology techniques are used to map PcTx1 binding sites on ASIC1a?
- Methodological Answer: Site-directed mutagenesis of ASIC1a residues (e.g., F352L, Asp351) followed by electrophysiology and surface plasmon resonance (SPR). SPR assays with truncated ASIC1a constructs (e.g., ΔASIC1a) confirm binding affinity (KD ≈ 2 nM) and identify critical residues for toxin interaction. Competition assays with small molecules (e.g., A-317567) further distinguish binding sites .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on PcTx1’s dual role in ASIC1a potentiation and inhibition?
- Methodological Answer: Design experiments distinguishing between PcTx1’s three binding modes:
- "Loose" mode : Binds closed channels at high pH (8.0), reversibly increasing proton sensitivity.
- "Global" mode : Induces conformational changes coupled to pore inhibition at neutral pH.
- "ECD-only" mode : Causes long-lived extracellular domain (ECD) changes without pore effects.
Use VCF to monitor fluorescence shifts (e.g., K105C* vs. V80C* tags) and correlate with functional outcomes (current inhibition vs. SSD shifts) .
Q. What strategies address variability in PcTx1’s effects across ASIC1a splice variants or species orthologs?
- Methodological Answer:
- Comparative mutagenesis : Introduce human-to-rodent residue swaps (e.g., APKDL motif) and test PcTx1 sensitivity.
- Species-specific constructs : Express ASIC1a/2a chimeras to identify interfaces critical for toxin binding (e.g., F352L in ASIC1a vs. Leu in ASIC2a).
- Cross-linking assays : Use bifunctional probes (e.g., photoactivatable PcTx1 derivatives) to validate binding in non-conserved regions .
Q. How do researchers investigate the long-term conformational "memory" of ASIC1a after PcTx1 exposure?
- Methodological Answer:
Pre-treat ASIC1a with PcTx1 at pH 8.0, then wash out toxin.
Apply sequential pH challenges (e.g., 7.4 → 5.5 → 7.0) while recording currents and fluorescence.
Quantify recovery kinetics to baseline fluorescence (V80C* vs. K105C* mutants). This reveals persistent ECD-only states that alter endogenous ligand (e.g., BigDyn) efficacy .
Q. What computational approaches model PcTx1-ASIC1a interactions for drug design?
- Methodological Answer:
- Molecular docking : Align PcTx1’s inhibitory cystine knot (ICK) motif with ASIC1a’s acidic pocket using cryo-EM structures (e.g., PDB 4FZ0).
- Free-energy simulations : Calculate binding affinities for mutants (e.g., F352L) using molecular dynamics (MD) trajectories.
- Pharmacophore mapping : Identify key electrostatic interactions (e.g., Asp351) for designing PcTx1 analogs with improved blood-brain barrier penetration .
Data Analysis & Contradiction Management
Q. How should researchers interpret discrepancies in PcTx1’s IC₅₀ values across studies?
- Methodological Answer: Standardize protocols to account for:
- pH conditions : Pre-incubation pH (7.4 vs. 8.0) alters toxin accessibility.
- Expression systems : Oocytes vs. HEK cells differ in lipid composition affecting toxin diffusion.
- Data normalization : Use Hill equation constraints (min=0, max=1) for activation/SSD curves. Report 95% confidence intervals for pH₅₀ and IC₅₀ .
Q. What controls are essential to confirm PcTx1’s specificity in neuronal injury models?
- Methodological Answer:
- ASIC1a knockout controls : Validate toxin effects in ASIC1a<sup>−/−</sup> cultures or animals.
- Pharmacological controls : Co-apply PcTx1 with non-competitive inhibitors (e.g., amiloride) to rule off-target effects.
- Fluorescent conjugates : Use Alexa Fluor 488-PcTx1 to confirm binding localization in brain slices via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
